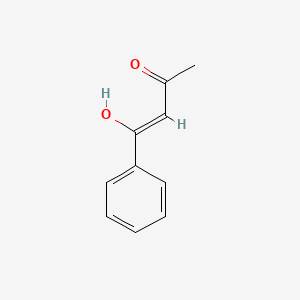

4-Hydroxy-4-phenyl-3-buten-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

(Z)-4-hydroxy-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H10O2/c1-8(11)7-10(12)9-5-3-2-4-6-9/h2-7,12H,1H3/b10-7- |

InChI Key |

MPRZBJONKJDMJV-YFHOEESVSA-N |

Isomeric SMILES |

CC(=O)/C=C(/C1=CC=CC=C1)\O |

Canonical SMILES |

CC(=O)C=C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 4 Hydroxy 4 Phenyl 3 Buten 2 One

Established Synthetic Pathways to 4-Hydroxy-4-phenyl-3-buten-2-one

Established synthetic routes to this compound primarily rely on classical condensation reactions. These methods are valued for their reliability and the accessibility of starting materials.

The most direct and widely employed method for the synthesis of this compound is the aldol (B89426) condensation reaction between benzaldehyde (B42025) and acetone (B3395972). This reaction can be catalyzed by either a base or an acid.

Under basic conditions, an alkali metal hydroxide (B78521) such as sodium hydroxide is typically used as the catalyst. The reaction proceeds by the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting alkoxide is subsequently protonated to yield the β-hydroxy ketone.

A classic approach involves the aldol condensation between benzaldehyde and acetone using alkali metal hydroxides (e.g., sodium hydroxide) as catalysts. The molar ratio of acetone to benzaldehyde can vary, and the reaction is typically conducted at temperatures ranging from 0 to 50 °C.

Acid-catalyzed aldol condensation is an alternative route, often employing catalysts like sulfuric acid or hydrochloric acid. In this process, the acid protonates the carbonyl oxygen of acetone, facilitating its conversion to the more nucleophilic enol form. Concurrently, the acid activates the benzaldehyde by protonating its carbonyl group, rendering it a more potent electrophile for the subsequent nucleophilic attack by the enol.

Achieving regioselectivity and stereoselectivity in the synthesis of this compound is crucial for accessing specific isomers and enantiomerically pure forms of the compound.

Regioselectivity: In the context of the aldol condensation between an unsymmetrical ketone and an aldehyde, regioselectivity refers to which α-carbon of the ketone forms the new carbon-carbon bond. While acetone is a symmetrical ketone, if a related unsymmetrical ketone like 2-butanone (B6335102) were used, base-catalyzed reactions would typically favor deprotonation of the less sterically hindered methyl group. However, for the synthesis of the target compound from acetone, this is not a concern.

Stereoselectivity: The development of enantioselective aldol reactions has been a significant focus of research. The use of chiral catalysts can direct the reaction to favor the formation of one enantiomer over the other. For instance, the use of organocatalysts such as L-proline has been shown to be effective in catalyzing the enantioselective aldol reaction between acetone and benzaldehyde to produce (R)-4-hydroxy-4-phenylbutan-2-one with high yield and enantiomeric excess. researchgate.net A proposed mechanism in aqueous media suggests a different pathway than in organic solvents. semanticscholar.org

Advanced Synthetic Methodologies

Recent advancements in synthetic chemistry have led to the development of more sophisticated and efficient methods for the synthesis of this compound and its analogs. These methodologies often involve the use of advanced catalytic systems and provide deeper mechanistic insights.

A variety of catalytic systems have been explored to enhance the efficiency, selectivity, and environmental friendliness of the synthesis of β-hydroxy ketones.

Organocatalysis: As mentioned, amino acids like L-proline have emerged as powerful organocatalysts for asymmetric aldol reactions. researchgate.net The use of a solvent-free, recyclable N-PEG-(L)-prolinamide organocatalyst has been reported for the scalable enantioselective aldol reaction between acetone and benzaldehyde, affording (R)-4-hydroxy-4-phenylbutan-2-one in high yield and enantiomeric excess. researchgate.net

Metal Catalysis: Gold and silver catalysts have been utilized in the synthesis of this compound. For example, a reaction employing triphenylphosphine (B44618) gold(I) chloride and silver tetrafluoroborate (B81430) in toluene (B28343) at room temperature has been reported to produce the (Z)-isomer of the target compound. lookchem.com Palladium catalysts have also been instrumental in the synthesis of related 4,4-diaryl-3-buten-2-ones through Heck coupling reactions. researchgate.net

Heterogeneous Catalysis: The use of solid catalysts offers advantages in terms of catalyst recovery and reuse. Mesoporous aluminosilicates have been employed as catalysts for the synthesis of the related (E)-4-phenyl-3-buten-2-one from styrene (B11656) and acetic anhydride. Additionally, acid-activated Montmorillonite clay, a solid acid catalyst, has been used for the preparation of 4-(4-hydroxyphenyl)butan-2-one from phenol (B47542) and 4-hydroxybutan-2-one. google.com

The following table summarizes various catalytic systems used in the synthesis of this compound and related compounds.

| Catalyst | Reactants | Product | Key Features |

| N-PEG-(L)-prolinamide | Acetone, Benzaldehyde | (R)-4-hydroxy-4-phenylbutan-2-one | Homogeneous, solvent-free, recyclable, scalable, high yield and enantioselectivity. researchgate.net |

| Triphenylphosphine gold(I) chloride / Silver tetrafluoroborate | Not specified | (Z)-4-hydroxy-4-phenyl-3-buten-2-one | Synthesis of the (Z)-isomer. lookchem.com |

| Mesoporous aluminosilicate (B74896) | Styrene, Acetic anhydride | (E)-4-phenyl-3-buten-2-one | Heterogeneous catalysis, catalyst is reusable. |

| Acid-activated Montmorillonite clay | Phenol, 4-hydroxybutan-2-one | 4-(4-hydroxyphenyl)butan-2-one | Solid acid catalyst, high selectivity. google.com |

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols. The mechanism of the aldol condensation is well-established and proceeds through distinct pathways under acidic and basic conditions.

Base-Catalyzed Mechanism:

Enolate Formation: A base removes an α-proton from acetone to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzaldehyde.

Protonation: The resulting alkoxide intermediate is protonated by a proton source (typically the solvent or a conjugate acid of the base) to yield this compound.

Acid-Catalyzed Mechanism:

Enol Formation: The acid catalyst protonates the carbonyl oxygen of acetone, which then tautomerizes to its enol form.

Aldehyde Activation: The acid also protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity.

Nucleophilic Attack: The enol attacks the activated carbonyl carbon of the protonated benzaldehyde.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the β-hydroxy ketone.

Derivatization Reactions of this compound

The presence of multiple functional groups—a hydroxyl group, a ketone, and a carbon-carbon double bond—makes this compound a versatile precursor for the synthesis of various other compounds.

Reduction: The ketone functionality can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). orgsyn.org This reaction, when applied to the related (E)-4-phenyl-3-buten-2-one, yields 4-phenyl-3-buten-2-ol. orgsyn.org

Dehydration: The β-hydroxy ketone can undergo dehydration, typically under acidic or basic conditions, to form the corresponding α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). In some synthetic procedures for related compounds, this dehydration can occur concurrently with the removal of a protecting group. acs.org

Formation of Metal Complexes: The hydroxyl and ketone functionalities can act as chelating ligands for metal ions. For instance, this compound can form coordination complexes with copper.

Halogenation: The double bond can undergo addition reactions. For example, the related allylic alcohol, 4-phenyl-3-buten-2-ol, can be converted to the corresponding α-chloroketone, 3-chloro-4-phenylbutan-2-one, through an iridium-catalyzed tandem isomerization/C-Cl bond formation. orgsyn.org

Reactions at the Hydroxyl Group

The tertiary benzylic hydroxyl group in this compound is a prime site for various chemical transformations, including esterification, etherification, and oxidation.

Esterification: The hydroxyl group can be readily converted into an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride, often in the presence of an acid catalyst or a coupling agent. For instance, enzymatic esterification of similar aromatic alcohols has been successfully demonstrated. Lipase B from Candida antarctica has been used to catalyze the esterification of various aromatic alcohols with fatty acids, achieving good conversion yields nih.gov. While a specific example for this compound is not prevalent in the literature, analogous reactions with structurally similar benzylic alcohols suggest that both chemical and enzymatic methods would be effective. The choice of the esterifying agent allows for the introduction of a wide variety of functional groups, thereby modifying the compound's physical and chemical properties.

Etherification: The synthesis of ethers from the hydroxyl group can be accomplished through several methods. A common approach is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. Given the benzylic nature of the alcohol, which can stabilize a carbocation intermediate, acid-catalyzed etherification with another alcohol is also a plausible route. For example, reductive etherification of benzylic alcohols with carbonyl compounds in the presence of a reducing agent and a suitable catalyst has been reported to yield a variety of ethers nih.gov.

Oxidation: The benzylic hydroxyl group is susceptible to oxidation. However, due to the presence of the α,β-unsaturated ketone, selective oxidation of the alcohol without affecting the double bond or the ketone can be challenging. Mild and selective oxidizing agents would be required. Photochemical oxidation using a photocatalyst and molecular oxygen from the air has been shown to be effective for the oxidation of benzylic alcohols to the corresponding ketones rsc.org. It is important to note that harsh oxidizing agents, such as hot acidic permanganate (B83412), could lead to the cleavage of the side chain from the aromatic ring libretexts.org.

| Reaction Type | Reagents and Conditions | Expected Product | Reference Analogy |

| Esterification | Carboxylic acid/anhydride/acid chloride, acid or base catalyst | Phenylbutenone ester | nih.gov |

| Etherification | Alkyl halide, base (Williamson); or Alcohol, acid catalyst | Phenylbutenone ether | nih.gov |

| Oxidation | Mild oxidizing agent (e.g., photocatalyst, O2) | 1-phenylbut-2-ene-1,4-dione | rsc.org |

Transformations of the Unsaturated Ketone Moiety

The α,β-unsaturated ketone functionality is a versatile platform for a variety of chemical transformations, including reduction, Michael addition, and cycloaddition reactions.

Reduction: The conjugated system can undergo selective reduction at either the carbon-carbon double bond or the carbonyl group, or both. The choice of reducing agent and reaction conditions dictates the outcome. For the complete reduction of an enone to a saturated alcohol, a two-step process is often employed, such as the reduction of the double bond via catalytic hydrogenation followed by the reduction of the ketone with a reagent like sodium borohydride stackexchange.com. Conversely, the Luche reaction (NaBH4, CeCl3) is known to selectively reduce the carbonyl group of an enone, preserving the double bond to yield an allylic alcohol stackexchange.com. The reduction of benzylic alcohols to the corresponding alkanes can be achieved using hydriodic acid in a biphasic medium researchgate.netnih.gov.

Michael Addition: The β-carbon of the unsaturated ketone is electrophilic and susceptible to conjugate addition by a wide range of nucleophiles in a reaction known as the Michael addition wikipedia.org. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. Structurally diverse β-hydroxyenones have been shown to undergo intramolecular oxy-Michael additions to form substituted tetrahydropyranones nih.gov. Furthermore, organocatalytic, enantioselective oxy-Michael additions to γ- and δ-hydroxy-α,β-enones have been developed acs.org. These examples highlight the potential for both intramolecular and intermolecular Michael additions to the this compound scaffold.

| Transformation | Key Reagents/Conditions | General Outcome | Reference Analogy |

| Reduction | Catalytic hydrogenation; NaBH4; NaBH4/CeCl3; HI | Saturated ketone, saturated alcohol, or allylic alcohol | stackexchange.comresearchgate.netnih.gov |

| Michael Addition | Nucleophile (e.g., enolates, amines, thiols), base or catalyst | 1,4-adduct | wikipedia.orgnih.govacs.org |

| Cycloaddition | Conjugated diene, heat or Lewis acid catalyst | Cyclohexene (B86901) derivative | wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com |

Aromatic Ring Modifications

The phenyl group of this compound can be modified through electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally less common for simple benzene (B151609) rings unless they are activated by strong electron-withdrawing groups wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.org. Therefore, to make the phenyl ring of this compound susceptible to nucleophilic attack, it would first need to be functionalized with one or more potent electron-withdrawing groups, such as nitro groups, typically at the ortho and/or para positions relative to a leaving group (e.g., a halogen) nih.gov. Once activated, a variety of nucleophiles could displace the leaving group to introduce new functionalities onto the aromatic ring.

| Substitution Type | Typical Reagents | Directing Effects | Reference Principles |

| Electrophilic Aromatic Substitution | HNO3/H2SO4 (Nitration), Br2/FeBr3 (Bromination), etc. | Likely ortho, para-directing | wikipedia.orglibretexts.orghu.edu.jo |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., -OH, -OR), requires prior activation of the ring with electron-withdrawing groups and a leaving group. | Position of substitution determined by the leaving group. | wikipedia.orgchemistrysteps.commasterorganicchemistry.comlibretexts.orgnih.gov |

Natural Occurrence and Biosynthetic Investigations of 4 Hydroxy 4 Phenyl 3 Buten 2 One

Identification and Distribution in Biological Systems

While direct citations for the natural occurrence of 4-Hydroxy-4-phenyl-3-buten-2-one are not prevalent in current scientific literature, the investigation of its structural isomers and related analogs provides significant insight into its likely biological sources and distribution.

There is no direct scientific evidence to date confirming the presence of this compound in thyme honey or the flowers of the Wisteria genus. However, the chemical profiles of these natural products are known to be rich in flavonoids and other phenylpropanoids, which share a common biosynthetic origin with the target compound.

The closely related compound, 4-phenyl-3-buten-2-one (B7806413), also known as benzalacetone, has been identified in various plants, including Basella alba and Polygala senega. nih.gov Another structural isomer, 4-(4-hydroxyphenyl)-3-buten-2-one, is a known precursor to raspberry ketone and has been reported in various plant species. acs.org Specifically, it has been documented in Phlomis bovei and Scutellaria barbata. The presence of these analogs in the plant kingdom suggests that the enzymatic machinery required for the synthesis of such structures is widespread.

Beyond the plant kingdom, the investigation into the biosynthesis of raspberry ketone has led to the identification of related compounds in microorganisms. The fungus Nidula niveo-tomentosa has been shown to produce 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone) and its immediate precursor, 4-(4-hydroxyphenyl)-3-buten-2-one. acs.org This discovery underscores the capability of fungi to synthesize complex phenylpropanoid-derived structures.

Table 1: Natural Occurrence of 4-Phenyl-3-buten-2-one and its Analogs

| Compound Name | CAS Number | Natural Source |

|---|---|---|

| 4-Phenyl-3-buten-2-one | 122-57-6 | Basella alba, Polygala senega nih.gov |

| 4-(4-Hydroxyphenyl)-3-buten-2-one | 3160-35-8 | Phlomis bovei, Scutellaria barbata |

| 4-(4-Hydroxyphenyl)-butan-2-one | 5471-51-2 | Nidula niveo-tomentosa acs.org |

| 3-Hydroxy-4-phenylbutan-2-one (B3191320) | 5355-63-5 | Mimusops elengi |

Elucidation of Biosynthetic Pathways

The biosynthesis of this compound itself has not been explicitly detailed in scientific literature. However, extensive research into the formation of its close analog, raspberry ketone, provides a well-established framework for its probable biosynthetic route.

The biosynthesis of these phenylpropanoid-polyketide compounds is a multi-step enzymatic process. The formation of 4-(4-hydroxyphenyl)-3-buten-2-one, a direct precursor to raspberry ketone, is catalyzed by a type III polyketide synthase known as benzalacetone synthase (BAS). nih.gov This enzyme facilitates a decarboxylative condensation reaction.

The proposed enzymatic mechanism involves:

Activation of a Phenylpropanoid Precursor: The pathway initiates with the activation of p-coumaric acid to its corresponding CoA thioester, p-coumaroyl-CoA. This reaction is catalyzed by 4-coumarate:CoA ligase (4CL). acs.org

Chain Extension: The BAS enzyme then catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA.

Decarboxylation and Cyclization: This is followed by a decarboxylation and subsequent cyclization to form a diketide intermediate, which then undergoes further reactions to yield 4-(4-hydroxyphenyl)-3-buten-2-one. google.com

A subsequent reduction step, catalyzed by a reductase enzyme, converts the α,β-unsaturated double bond in 4-(4-hydroxyphenyl)-3-buten-2-one to yield 4-(4-hydroxyphenyl)-butan-2-one (raspberry ketone). acs.org

The primary precursors for the biosynthesis of the 4-phenyl-3-buten-2-one backbone are derived from the shikimate and phenylpropanoid pathways.

Primary Precursors: The amino acids L-phenylalanine and L-tyrosine are the initial building blocks. oup.com

Key Intermediate: p-Coumaric acid, formed from the deamination and hydroxylation of phenylalanine or directly from tyrosine, is a crucial intermediate.

Activated Precursor: p-Coumaroyl-CoA is the activated form of p-coumaric acid that enters the polyketide synthesis cycle. acs.orgbenchchem.com

Extender Unit: Malonyl-CoA serves as the two-carbon extender unit in the polyketide synthase-mediated condensation reaction. google.com

Labeling studies have confirmed that L-phenylalanine is a direct precursor in the fungal biosynthesis of raspberry ketone, further solidifying this proposed pathway.

Chemodiversity and Analogues in Nature

The basic 4-phenyl-3-buten-2-one framework has given rise to a variety of naturally occurring analogues with differing hydroxylation patterns and saturation levels. This chemodiversity highlights the versatility of the underlying biosynthetic machinery.

Table 2: Notable Natural Analogues of this compound

| Compound Name | CAS Number | Key Structural Difference |

|---|---|---|

| 4-Phenyl-3-buten-2-one (Benzalacetone) | 122-57-6 | Lacks the hydroxyl group on the phenyl ring. |

| 4-(4-Hydroxyphenyl)-3-buten-2-one | 3160-35-8 | Isomeric, with the hydroxyl group at the para position of the phenyl ring. |

| 4-(4-Hydroxyphenyl)-butan-2-one (Raspberry Ketone) | 5471-51-2 | Saturated butenyl side chain and a para-hydroxyl group. |

| 3-Hydroxy-4-phenylbutan-2-one | 5355-63-5 | Saturated butenyl side chain and a hydroxyl group at the 3-position. |

| Zingerone | 122-48-5 | Features a methoxy (B1213986) group adjacent to the hydroxyl group on the phenyl ring and a saturated side chain. |

This diversity arises from the substrate specificity of the enzymes involved, particularly the polyketide synthases and modifying enzymes such as reductases, hydroxylases, and methyltransferases.

Spectroscopic and Computational Structural Characterization of 4 Hydroxy 4 Phenyl 3 Buten 2 One

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the energy levels of molecules associated with bond vibrations and electron transitions, respectively. These techniques are fundamental for identifying functional groups and characterizing conjugated π-electron systems.

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 4-Hydroxy-4-phenyl-3-buten-2-one is expected to display characteristic absorption bands corresponding to its key functional groups.

The most prominent features would include:

A broad absorption band in the region of 3600-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. This broadening is often due to intra- and intermolecular hydrogen bonding.

A strong, sharp absorption peak corresponding to the C=O stretching vibration of the α,β-unsaturated ketone, typically found in the 1685-1665 cm⁻¹ range. Conjugation with the C=C double bond lowers the frequency from that of a simple aliphatic ketone (typically 1715 cm⁻¹).

An absorption band for the C=C stretching vibration of the alkene, which is expected to appear in the 1650-1600 cm⁻¹ region.

Absorptions corresponding to aromatic C=C stretching vibrations from the phenyl ring, usually seen as a series of peaks between 1600 cm⁻¹ and 1450 cm⁻¹.

C-H stretching vibrations. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

Vapor phase IR spectra are available, providing data on the compound in its isolated state, free from intermolecular interactions that occur in condensed phases. nih.gov For comparison, the related compound 3-Bromo-4-hydroxy-4-phenylbutan-2-one shows a strong C=O stretch at 202.9 ppm in its IR spectrum, alongside characteristic phenyl group signals. rsc.org

Table 1: Characteristic Infrared Absorption Ranges for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | Stretch, hydrogen-bonded | 3600 - 3200 (broad) |

| Carbonyl (C=O) | Stretch, conjugated | 1685 - 1665 (strong) |

| Alkene (C=C) | Stretch, conjugated | 1650 - 1600 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

| C-H | Aromatic Stretch | 3100 - 3000 |

| C-H | Aliphatic Stretch | 3000 - 2850 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding n-electrons. The extended conjugated system in this compound, which includes the phenyl ring, the C=C double bond, and the carbonyl group, acts as a chromophore that absorbs UV radiation.

The principal electronic transition is expected to be a π → π* transition, which is typically intense (large molar absorptivity, ε). A weaker n → π* transition associated with the carbonyl group's non-bonding electrons is also expected at a longer wavelength. The presence of a hydroxyl group on the chromophore can act as an auxochrome, potentially shifting the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and increasing the absorption intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (Z)-4-hydroxy-4-phenyl-3-buten-2-one, the spectrum would show several distinct signals.

Methyl Protons (CH₃): A sharp singlet corresponding to the three protons of the acetyl group, expected to appear in the δ 2.0-2.5 ppm region.

Vinylic Proton (=CH): A singlet for the proton on the carbon-carbon double bond. Its chemical shift would be influenced by the adjacent carbonyl and phenyl groups, likely appearing in the δ 6.0-6.5 ppm range.

Phenyl Protons (C₆H₅): A multiplet or a set of multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the five protons of the phenyl ring.

Hydroxyl Proton (OH): A broad singlet whose chemical shift is highly variable depending on concentration, solvent, and temperature. It can exchange with deuterium (B1214612) in solvents like D₂O, causing the signal to disappear, which is a useful diagnostic test.

For the related compound 4-phenyl-3-buten-2-one (B7806413) in methanol-d₃, signals are observed at 2.38 ppm (methyl), 6.79 ppm (vinyl), and 7.42-7.65 ppm (phenyl). researchgate.netresearchgate.net

Table 2: Predicted ¹H NMR Chemical Shifts for (Z)-4-Hydroxy-4-phenyl-3-buten-2-one

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methyl (CH₃-C=O) | 2.0 - 2.5 | Singlet (s) |

| Vinylic (=CH-) | 6.0 - 6.5 | Singlet (s) |

| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet (m) |

| Hydroxyl (-OH) | Variable | Broad Singlet (br s) |

¹³C NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Carbonyl Carbon (C=O): The signal for the ketone carbon is expected to be significantly downfield, typically in the δ 195-205 ppm range.

Vinylic Carbons (C=C): Two signals are expected for the two carbons of the double bond. The carbon atom attached to the oxygen (C-OH) would be further downfield than the other vinylic carbon.

Phenyl Carbons (C₆H₅): Multiple signals are expected in the aromatic region (δ 125-140 ppm). The carbon atom directly attached to the butenone chain (the ipso-carbon) will have a distinct chemical shift.

Methyl Carbon (CH₃): The signal for the methyl carbon will be the most upfield, typically in the δ 20-30 ppm range.

Spectral data for this compound is available through spectral databases. nih.gov For the similar structure 3-Bromo-4-hydroxy-4-phenylbutan-2-one, the carbonyl carbon appears at δ 202.9 ppm, the phenyl carbons between δ 127.2-139.3 ppm, and the methyl carbon at δ 27.9 ppm. rsc.org

Table 3: Predicted ¹³C NMR Chemical Shifts for (Z)-4-Hydroxy-4-phenyl-3-buten-2-one

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 195 - 205 |

| Vinylic (C=C) | 100 - 160 |

| Phenyl (Ar-C) | 125 - 140 |

| Methyl (CH₃) | 20 - 30 |

While one-dimensional NMR provides essential data, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the complete molecular structure, especially in complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). For this molecule, it would primarily confirm the coupling within the phenyl ring spin system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment shows which protons are directly attached to which carbon atoms. It would definitively link the proton signals for the methyl, vinylic, and phenyl groups to their corresponding carbon signals.

Although specific 2D NMR data for this compound were not found in the search results, the application of these techniques is a standard and essential step in the complete structural verification of such compounds. youtube.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular mass and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the molecular formula is C₁₀H₁₀O₂. nih.gov This corresponds to a monoisotopic mass of 162.068 Da and an average molecular weight of 162.18 g/mol . nih.govnih.gov

In a typical electron ionization mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 162. The fragmentation of the molecular ion is influenced by the presence of the phenyl ring, the ketone group, the hydroxyl group, and the carbon-carbon double bond. Key fragmentation pathways often involve the loss of stable neutral molecules or characteristic radical cations.

Common fragmentation patterns for this type of compound include:

Loss of a methyl group (-CH₃): This would result in a fragment ion at m/z 147, corresponding to the [M-15]⁺ ion.

Loss of an acetyl group (-COCH₃): Cleavage of the bond between C2 and C3 can lead to the loss of an acetyl radical, producing a fragment at m/z 119.

Loss of water (-H₂O): Dehydration can occur, leading to a fragment at m/z 144 ([M-18]⁺).

Phenyl cation: The presence of the phenyl group often gives rise to a prominent peak at m/z 77, corresponding to the C₆H₅⁺ ion.

Benzoyl cation: A fragment corresponding to the benzoyl cation (C₆H₅CO⁺) at m/z 105 is also a common feature in compounds containing a benzoyl moiety. nih.gov

The relative intensities of these fragment ions provide a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 1: Key Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₂ |

| Molecular Weight | 162.18 g/mol |

| Monoisotopic Mass | 162.068079557 Da |

| Predicted Key Fragments (m/z) | 147, 119, 105, 77 |

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A crystal structure for the (Z)-isomer of this compound has been reported and is available in the Cambridge Structural Database. nih.gov

The analysis reveals that in the solid state, the molecule exists predominantly in the enol form, stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This forms a six-membered pseudo-aromatic ring, which contributes to the planarity and stability of the molecule. The hydrogen bond distance is a key parameter in determining the strength of this interaction.

Studies on similar β-diketone and β-hydroxy-enone systems have shown that this intramolecular hydrogen bond is a dominant feature of their solid-state structures, significantly influencing their chemical and physical properties.

Table 2: Illustrative Crystallographic Data for a β-hydroxy-enone system

| Parameter | Typical Value Range |

| Crystal System | Monoclinic/Orthorhombic |

| Space Group | P2₁/c or Pbca |

| O-H···O distance | 2.4 - 2.6 Å |

| O-H···O angle | 150 - 170° |

Note: This table provides typical values for related structures, as detailed data for the specific title compound requires access to the primary crystallographic publication.

Quantum Chemical Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) has become a standard computational tool for predicting the structural and electronic properties of molecules. By approximating the electron density of a system, DFT can be used to perform geometry optimizations, calculate vibrational frequencies, and predict various spectroscopic properties.

For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to determine the most stable molecular geometry. ruc.dk These calculations can accurately predict bond lengths, bond angles, and dihedral angles, which can then be compared with experimental data from X-ray diffraction.

Furthermore, DFT is used to predict vibrational spectra (Infrared and Raman). researchgate.net The calculated frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes to specific molecular motions, such as the stretching of the C=O, C=C, and O-H bonds, as well as the bending and torsional modes of the molecule. A good correlation between the calculated and experimental spectra provides strong support for the determined structure. researchgate.net

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for a Related Compound (4-phenyl-3-buten-2-one)

| Vibrational Mode | Experimental (cm⁻¹) | Calculated (SVWN/DN**) (cm⁻¹) |

| C=O stretch | 1663 | 1664 |

| C=C stretch | 1610 | 1611 |

| Phenyl ring stretch | 1576 | 1575 |

Source: Adapted from a study on 4-phenyl-3-buten-2-one, demonstrating the accuracy of DFT methods. researchgate.net

This compound can exist as different tautomers and conformers. The primary tautomeric forms are the β-hydroxy-α,β-unsaturated ketone (enol form) and the β-diketone (keto form), known as benzoylacetone. nih.gov Computational studies, particularly those employing DFT, are instrumental in evaluating the relative stabilities of these tautomers. ruc.dknih.gov

For similar systems, calculations have consistently shown that the enol form, stabilized by a strong intramolecular hydrogen bond, is significantly more stable than the keto form. ruc.dk The energy difference can be on the order of several kcal/mol.

Reactivity and Mechanistic Studies of 4 Hydroxy 4 Phenyl 3 Buten 2 One

Electrophilic and Nucleophilic Reactions of the Enone System

The enone functionality is a key reactive site in 4-hydroxy-4-phenyl-3-buten-2-one. The conjugated system, consisting of a carbon-carbon double bond and a carbonyl group, creates two electrophilic centers: the carbonyl carbon and the β-carbon. This dual reactivity allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (Michael addition) reactions.

Nucleophiles can attack the electrophilic β-carbon of the enone system. For instance, the related compound trans-4-phenyl-3-buten-2-one serves as a substrate for glutathione (B108866) transferase, indicating its susceptibility to nucleophilic attack by the thiol group of glutathione. sigmaaldrich.com Similarly, it reacts with methyl- and benzylguanidine to form aromatic N2-substituted 2-pyrimidinamines. sigmaaldrich.com The α,β-unsaturated ketone moiety also enables participation in Michael additions and Knoevenagel condensations. a2bchem.com

The reduction of the enone system can proceed in different ways. Catalytic hydrogenation of 4-phenyl-3-buten-2-one (B7806413) with a palladium catalyst can selectively reduce the carbon-carbon double bond without affecting the benzene (B151609) ring or the ketone carbonyl group, yielding 4-phenyl-2-butanone. pressbooks.publibretexts.org In vivo studies in rats and dogs have shown that the primary metabolic pathway for trans-4-phenyl-3-buten-2-one is the reduction of the double bond to produce 4-phenyl-2-butanone (PBA). nih.gov A minor metabolite, trans-4-phenyl-3-buten-2-ol (PBOL), resulting from the reduction of the carbonyl group, was also detected. nih.gov

The carbonyl group of the enone can also be targeted. For example, reduction of (E)-4-phenylbut-3-en-2-one to (E)-4-phenylbut-3-en-2-ol can be achieved using sodium borohydride (B1222165). Enzymatic reduction using Old Yellow Enzyme (OYE) reductases can also be employed for this transformation.

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in this compound can undergo typical alcohol reactions. For instance, the hydroxyl group of the related (3E)-4-(3-Hydroxyphenyl)-3-buten-2-one can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. It can also be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

In a multi-step synthesis starting from ethyl acetoacetate, a tertiary alcohol is formed which can undergo dehydration to an alkene concurrently with the removal of a ketal protecting group under acidic conditions, yielding 4,4-diphenyl-3-buten-2-one (B14743164). acs.org However, by using more dilute acid, the deprotection can occur without dehydration, producing 4-hydroxy-4,4-diphenyl-2-butanone. acs.org

Aromatic Ring Reactivity and Substitution Patterns

The phenyl group in this compound can undergo electrophilic aromatic substitution reactions. The reactivity and regioselectivity of these substitutions are influenced by the existing substituent.

Metabolic studies of trans-4-phenyl-3-buten-2-one (PBO) using rat liver microsomes have shown that hydroxylation of the aromatic ring is a major metabolic pathway. The primary metabolite formed is trans-4-(4-hydroxyphenyl)-3-buten-2-one (4-OH-PBO). psu.edu This oxidation is catalyzed by cytochrome P450 enzymes, specifically isoforms 1A1, 1A2, 2C6, and 2E1. psu.edu The formation of 4-OH-PBO can be inhibited by compounds such as SKF 525-A, ketoconazole, disulfiram, and sulfaphenazole. psu.edu

The conditions for catalytic hydrogenation can be controlled to selectively reduce other parts of the molecule without affecting the aromatic ring. For example, the double bond of an alkene can be reduced without reducing the benzene ring under milder conditions. libretexts.org However, forcing conditions, such as high heat and hydrogen pressure over a nickel catalyst, are required to reduce the benzene ring to a cyclohexane (B81311) ring. libretexts.org

Radical Reactions and Oxidative Transformations

The enone system can be susceptible to radical reactions. While specific studies on radical reactions of this compound are not detailed in the provided search results, the general reactivity of α,β-unsaturated ketones suggests they can participate in such transformations.

Oxidative transformations are well-documented, particularly in metabolic contexts. As mentioned previously, the oxidation of the phenyl ring to form a hydroxylated metabolite is a key transformation. psu.edu Furthermore, the hydroxyl group itself can be oxidized to a ketone. Over-oxidation of (E)-4-phenyl-3-buten-2-one can lead to the formation of a series of by-products, and the mechanistic pathway for their formation has been elucidated. bath.ac.uk

Reaction Kinetics and Thermodynamic Studies

Kinetic and thermodynamic data provide quantitative insights into the reactivity of this compound. While extensive kinetic data for its specific reactions are not available in the provided results, some related information can be inferred. For instance, the enzymatic reduction of 4-phenyl-3-butyn-2-one (B156156) to benzalacetone using OYE reductase occurs over 1 hour at 30°C. google.com

Thermodynamic properties of 3-hydroxy-4-phenyl-3-buten-2-one have been compiled, including ideal gas heat capacity, standard Gibbs free energy of formation, enthalpy of formation, and other physicochemical properties. chemeo.com These values are crucial for understanding the energy changes associated with its reactions.

| Property | Value |

| Molecular Weight | 162.1852 g/mol nist.gov |

| Formula | C₁₀H₁₀O₂ nist.gov |

This table displays basic thermodynamic and physical properties of 3-hydroxy-4-phenyl-3-buten-2-one.

Investigation of Stereochemical Outcomes in Reactions

The stereochemistry of reactions involving this compound and related compounds is a critical aspect of their study, particularly in the synthesis of chiral molecules.

The enantioselective synthesis of 3-hydroxy-4-phenylbutan-2-one (B3191320) has been achieved through the asymmetric epoxidation of an enone followed by hydrogenolysis of the resulting α,β-epoxyketone. researchgate.netresearchgate.net This method can produce either the (S)- or (R)-enantiomer in high yield and enantiomeric excess. researchgate.netresearchgate.net Mechanistic studies indicate that the epoxidation proceeds primarily through a spiro transition state, which helps predict the stereochemical outcome. researchgate.net

Enzymatic reductions often exhibit high stereoselectivity. For example, Old Yellow Enzyme (OYE) reductases show a preference for producing the (S)-enantiomer of 4-phenylbut-3-en-2-ol (B108997) through hydride transfer to the si-face of the ketone. In contrast, chemical reductions with agents like sodium borohydride typically result in racemic mixtures unless chiral catalysts or auxiliaries are used. The biotransformation of (Z)-3-azidomethyl-4-phenyl-3-buten-2-one using Saccharomyces cerevisiae can yield (R)-4-azido-3-benzylbutan-2-one with very high enantiomeric excess. researchgate.net

Analytical Chemistry Methodologies for 4 Hydroxy 4 Phenyl 3 Buten 2 One

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 4-Hydroxy-4-phenyl-3-buten-2-one, enabling its separation from starting materials, byproducts, and other impurities. Both gas and liquid chromatography have been effectively employed.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound can be analyzed by GC, its thermal lability, due to the presence of a hydroxyl group, can present challenges, potentially leading to dehydration to form the corresponding enone. To mitigate this, derivatization is a common strategy, where the hydroxyl group is converted to a more stable silyl (B83357) ether, for instance.

When coupled with mass spectrometry (GC-MS), this technique becomes a formidable tool for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the resulting ions. In the context of the synthesis of this compound, GC-MS is instrumental in monitoring the reaction progress and identifying the products formed.

| Parameter | Typical Conditions for GC-MS Analysis |

| Column | Phenyl-methyl polysiloxane capillary column |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 50-100 °C, ramped to 250-300 °C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

Liquid chromatography is particularly well-suited for the analysis of less volatile and thermally sensitive compounds like this compound. High-performance liquid chromatography (HPLC) is the most common LC technique used.

When coupled with a UV detector (LC-UV), the chromophore present in this compound (the phenyl group and the conjugated ketone) allows for sensitive detection. The wavelength of maximum absorbance (λmax) is typically in the range of 210-280 nm.

For more definitive identification and quantification, liquid chromatography-mass spectrometry (LC-MS) is employed. This technique provides the high separation power of LC with the sensitive and selective detection of MS. Electrospray ionization (ESI) is a commonly used ionization source for this type of analysis, as it is a soft ionization technique that minimizes fragmentation of the parent molecule.

Since this compound possesses a stereocenter at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral chromatography is essential for the separation and quantification of these enantiomers, allowing for the determination of the enantiomeric excess (ee) of a sample. This is particularly important in asymmetric synthesis, where the goal is to produce one enantiomer selectively.

Chiral stationary phases (CSPs) are used in both GC and HPLC to achieve enantiomeric separation. The choice of the CSP depends on the specific nature of the enantiomers to be separated. For compounds like this compound, polysaccharide-based chiral stationary phases have proven to be effective.

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase/Carrier Gas |

| Chiral HPLC | Polysaccharide-based (e.g., amylose (B160209) or cellulose (B213188) derivatives) | Hexane/Isopropanol mixtures |

| Chiral GC | Cyclodextrin-based | Helium or Hydrogen |

Advanced Detection Methods

Advanced detection methods are critical for the unambiguous identification and precise quantification of this compound.

Mass spectrometry, particularly when used in tandem with chromatographic techniques (GC-MS and LC-MS), is a cornerstone for the identification and quantification of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule, further confirming its identity.

For quantification, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes can be used. These techniques offer high sensitivity and selectivity, allowing for the detection of low levels of the compound even in complex matrices.

In addition to mass spectrometry, other spectroscopic detectors are valuable for the analysis of this compound. As mentioned, UV-Vis detectors are commonly used in HPLC for quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural elucidation of this compound. ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule, confirming its structure and purity.

Sample Preparation and Matrix Effects in Analytical Measurements

The accurate and precise quantification of this compound in various matrices is critically dependent on the methodologies employed for sample preparation and the effective management of matrix effects. The complexity of the sample matrix, whether it be of biological, environmental, or synthetic origin, can significantly influence the reliability of analytical results. This section delves into the common techniques for sample preparation and the strategies to mitigate the challenges posed by matrix effects in the analysis of this compound.

The process of preparing a sample for analysis aims to extract the analyte of interest, this compound, from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection by the analytical instrument. The choice of a specific sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the matrix, the required limit of detection, and the analytical technique to be used.

Several established methods can be adapted for the extraction and cleanup of this compound from complex samples. These include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. sigmaaldrich.comyoutube.comyoutube.com

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent. youtube.com For this compound, which possesses both polar (hydroxyl group) and non-polar (phenyl group) characteristics, the selection of an appropriate organic solvent is crucial for achieving high extraction efficiency.

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE. This technique involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For a compound like this compound, reversed-phase SPE cartridges (e.g., C18) are often suitable, where the non-polar stationary phase retains the analyte from a polar sample matrix.

The QuEChERS method, originally developed for pesticide residue analysis in food, has gained popularity for a wide range of analytes due to its simplicity and speed. sigmaaldrich.comyoutube.comnih.gov This approach involves an initial extraction with an organic solvent (commonly acetonitrile) and partitioning salts, followed by a dispersive SPE (dSPE) cleanup step to remove interfering matrix components. sigmaaldrich.comyoutube.com Given its effectiveness for a variety of compounds, including aromatic ketones, the QuEChERS methodology presents a promising option for the high-throughput analysis of this compound in complex matrices. nih.gov

The following table provides a summary of these sample preparation techniques with their respective principles, advantages, and potential challenges in the context of analyzing this compound.

| Technique | Principle | Advantages for this compound Analysis | Potential Challenges |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Simple, low cost, and effective for a wide range of sample types. | Can be labor-intensive, may form emulsions, and can consume large volumes of organic solvents. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution with a small volume of solvent. | High selectivity, good concentration factor, reduced solvent consumption compared to LLE, and amenable to automation. | Method development can be time-consuming, and the cost of SPE cartridges can be a factor for large sample batches. |

| QuEChERS | Acetonitrile extraction followed by salting out and dispersive solid-phase extraction (dSPE) for cleanup. | Fast, easy to perform, uses minimal solvent, and effective for a broad range of analytes and matrices. sigmaaldrich.comyoutube.com | May require optimization for specific matrix types to achieve optimal cleanup and recovery. |

Matrix Effects in Analytical Measurements

Matrix effects are a significant challenge in modern analytical chemistry, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. nih.gov Given that this compound is a phenolic compound, it is susceptible to matrix effects, especially when analyzed in complex biological or food samples. nih.govmdpi.com

The primary strategies to combat matrix effects involve either removing the interfering matrix components through more effective sample cleanup or compensating for the effect through the use of appropriate internal standards and calibration methods.

Mitigation of Matrix Effects

Effective sample cleanup, as discussed previously, is the first line of defense against matrix effects. Techniques like SPE and QuEChERS are designed to minimize the co-extraction of matrix components. sigmaaldrich.comyoutube.com

The use of an internal standard (IS) is a powerful approach to compensate for matrix effects. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. Isotopically labeled internal standards, such as deuterated this compound, are considered the gold standard. clearsynth.compubcompare.airesearchgate.netaptochem.com These standards co-elute with the analyte and experience similar matrix effects, allowing for accurate correction of the analyte signal. clearsynth.comaptochem.com

The table below outlines common matrix effects and the corresponding strategies for their mitigation in the analysis of compounds like this compound.

| Matrix Effect | Description | Mitigation Strategy |

| Ion Suppression | Reduction in the ionization efficiency of the analyte due to the presence of co-eluting matrix components. nih.gov | - Improved Sample Cleanup: Utilize more selective SPE sorbents or dSPE phases in the QuEChERS method. sigmaaldrich.com - Chromatographic Separation: Optimize the LC method to separate the analyte from interfering matrix components. - Use of Internal Standards: Employ a suitable internal standard, preferably an isotopically labeled one, to correct for signal loss. clearsynth.compubcompare.ai |

| Ion Enhancement | Increase in the ionization efficiency of the analyte due to the presence of co-eluting matrix components. | - Improved Sample Cleanup: Similar to mitigating ion suppression, effective cleanup is crucial. - Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the sample to compensate for the enhancement effect. - Use of Internal Standards: An appropriate internal standard will also be affected by the enhancement and can be used for correction. clearsynth.compubcompare.ai |

| Adsorption/Degradation | Loss of the analyte due to adsorption onto active sites in the analytical system or degradation in the sample matrix. | - System Passivation: Use inert materials for sample vials and LC system components. - pH Adjustment: Control the pH of the sample and mobile phase to ensure the stability of the analyte. - Use of Internal Standards: A well-chosen internal standard will experience similar losses, allowing for correction. clearsynth.compubcompare.ai |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Organic Synthesis

4-Hydroxy-4-phenyl-3-buten-2-one is recognized as a pivotal intermediate in aldol (B89426) condensation reactions, typically formed from the reaction between benzaldehyde (B42025) and acetone (B3395972). While it can be isolated, it is often generated in situ and readily undergoes dehydration to form the more stable α,β-unsaturated ketone, 4-phenyl-3-buten-2-one (B7806413) (benzalacetone). This precursor-product relationship is central to its role as a building block in multi-step synthesis. The ability to either isolate the hydroxyketone or proceed directly to the enone provides synthetic chemists with a strategic choice for subsequent transformations.

While direct incorporation of this compound into the synthesis of complex natural products is not extensively documented, its dehydrated form, benzalacetone, is a well-established precursor. Benzalacetone contains a pro-stereogenic center and multiple reactive sites, making it an ideal starting point for constructing the core skeletons of various natural products. The hydroxy-form of the compound is the key intermediate that enables access to this important building block.

The true value of this compound lies in its potential for stereocontrolled synthesis. The development of asymmetric aldol reactions allows for the synthesis of chiral versions, such as (R)-4-hydroxy-4-phenylbutan-2-one, the saturated analogue. These chiral hydroxyketones are highly valuable precursors for natural products where specific stereochemistry is crucial for biological activity. They can be converted into a variety of structures, including polyketides and phenylpropanoids, which are widespread in the natural world.

The structural framework of this compound is a recurring motif in medicinal chemistry. The dehydrated product, benzalacetone, and its derivatives are known to be precursors for a range of biologically active compounds. Substituted (E)-4-phenyl-3-buten-2-ones, for instance, have demonstrated anti-inflammatory, antiviral, and antioxidant properties. google.com The parent hydroxy compound is the direct precursor to this versatile scaffold.

The reactivity of the α,β-unsaturated ketone system allows for a variety of subsequent chemical reactions to build diverse molecular libraries for drug discovery. Key reactions include:

Michael Addition: The addition of nucleophiles to the β-carbon of the enone system is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a wide array of more complex structures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Cyclization Reactions: The bifunctional nature of the molecule can be exploited in intramolecular reactions to form various heterocyclic rings, which are common scaffolds in pharmaceuticals.

Reduction: Selective reduction of the double bond or the ketone can lead to valuable intermediates like 4-phenyl-2-butanone or 4-phenyl-3-buten-2-ol, which are used in the synthesis of flavorings and other specialty chemicals. google.com

The table below summarizes the potential of this compound as a precursor to important chemical classes.

| Precursor Compound | Transformation | Resulting Scaffold/Compound Class | Relevance |

| This compound | Dehydration | α,β-Unsaturated Ketones (Enones) | Versatile intermediate for conjugate additions |

| 4-Phenyl-3-buten-2-one | Michael Addition | 1,5-Dicarbonyl Compounds | Building blocks for heterocyclic synthesis |

| 4-Phenyl-3-buten-2-one | Hydrogenation | Saturated Ketones (e.g., 4-Phenyl-2-butanone) | Fragrance and flavor industry |

| 4-Phenyl-3-buten-2-one | Cyclocondensation | Pyrimidines, Pyridines | Core structures in pharmaceuticals |

Integration into Catalytic Cycles and Method Development

This compound and its formation are central to the development of new catalytic methods, particularly in the realm of aldol and related reactions. The focus of much research is to control the initial aldol addition to selectively produce the β-hydroxy ketone and to control its subsequent, often spontaneous, dehydration.

The development of enantioselective catalysts for the aldol reaction of benzaldehyde and acetone is a key area of research. Metal complexes and organocatalysts have been developed to produce chiral 4-hydroxy-4-phenyl-2-butanone with high enantiomeric excess. These catalytic systems are designed to control the stereochemistry of the newly formed hydroxyl-bearing carbon center, which is a significant challenge in organic synthesis. The efficiency of these catalytic cycles is often evaluated by the yield and stereoselectivity of the resulting β-hydroxy ketone product.

Furthermore, the compound serves as a model substrate in the development of tandem or domino reactions. A catalytic system might be designed to first facilitate the aldol condensation to form this compound, which is then, in the same pot, driven through a subsequent transformation, such as a cyclization or a conjugate addition. This approach, where reactive intermediates are generated and consumed in a cascade, is highly sought after for its efficiency and atom economy.

Functionalization for Polymer Chemistry or Material Applications

Based on available scientific literature, the direct functionalization or integration of this compound into polymers or advanced materials is not a widely reported application. The primary focus of research on this compound has been its utility as a small-molecule intermediate in organic synthesis. While polymers containing pendant phenyl and ketone groups exist, they are typically synthesized via polymerization of specifically designed monomers rather than through the modification of a pre-existing structure like this compound. The compound's instability and tendency to dehydrate may also limit its utility as a robust building block for materials science applications where long-term stability is often required.

Emerging Research Directions and Future Outlook

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthesis methods for 4-Hydroxy-4-phenyl-3-buten-2-one and related compounds is a key area of current research. Traditional synthesis routes, such as the Claisen-Schmidt condensation, often rely on strong bases and organic solvents. google.com In contrast, green chemistry approaches aim to minimize waste, reduce energy consumption, and utilize renewable resources and catalysts.

One promising green approach involves the use of heterogeneous catalysts. For instance, a method for producing (E)-4-phenyl-3-buten-2-one, a related compound, utilizes a mesoporous amorphous aluminium-silicon-zirconium oxide catalyst. google.com This method offers the advantage of a simple and low-cost process. google.com Another patented method employs a mesoporous aluminosilicate (B74896) catalyst for the reaction of styrene (B11656) and acetic anhydride, highlighting the move towards solid acid catalysts that can be easily separated and recycled. google.com Furthermore, research into the synthesis of isoxazole (B147169) derivatives has demonstrated the effectiveness of a recyclable copper-based catalyst in an aqueous medium, showcasing the potential for water-based, eco-friendly reaction systems. nih.gov

Enzymatic synthesis also presents a viable green alternative to chemical methods, although it is an area that is still developing. google.comgoogle.com The use of enzymes can lead to high selectivity and milder reaction conditions.

Integrated Computational and Experimental Studies

The integration of computational modeling with experimental analysis is providing unprecedented insights into the structure, properties, and reactivity of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy are used to elucidate the molecular structure. researchgate.netresearchgate.net

For instance, 1H NMR and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule. nih.gov This experimental data is often complemented by Density Functional Theory (DFT) calculations. DFT studies can help to assign vibrational frequencies observed in IR and Raman spectra and to understand the electronic properties of the molecule. researchgate.net Such integrated studies have been used to investigate the solvation of 4-phenyl-3-buten-2-one (B7806413), a closely related compound, revealing that solvation is driven by Van der Waals forces. researchgate.netresearchgate.net

The PubChem database provides a wealth of computed and experimental data for this compound, including its molecular formula (C10H10O2), molecular weight (162.18 g/mol ), and various spectral information. nih.govnih.gov This data is crucial for researchers in predicting the behavior of the compound in different chemical environments and for designing new experiments.

Exploration of Novel Biotransformation Pathways

Biotransformation, the use of biological systems to perform chemical transformations, is a burgeoning field for the synthesis of this compound and its derivatives. This approach is particularly attractive for the production of flavor and fragrance compounds, where there is a strong consumer preference for "natural" products.

Research has shown that various microorganisms can be used to produce 4-(4-hydroxyphenyl)-but-3-en-2-one, a derivative of the target compound. nih.gov Specifically, bacteria possessing the enzyme 2-deoxyribose-5-phosphate aldolase (B8822740) (DERA) have been identified as effective catalysts for the aldol (B89426) condensation of 4-hydroxybenzaldehyde (B117250) and acetone (B3395972) to produce this compound. nih.gov This discovery opens up possibilities for developing fermentation-based processes for the large-scale production of these valuable chemicals.

Furthermore, studies on the metabolism of related compounds, such as trans-4-phenyl-3-buten-2-one, in living organisms provide insights into potential biotransformation pathways. In both rats and dogs, this compound is primarily metabolized through the reduction of its carbon-carbon double bond to yield 4-phenyl-2-butanone. nih.gov A minor metabolic pathway involves the reduction of the carbonyl group. nih.gov Understanding these metabolic routes can inform the design of biocatalytic systems that mimic these natural processes. The use of ene-reductases and alcohol dehydrogenases in multi-enzyme cascade reactions has also been explored for the stereoselective synthesis of related chiral alcohols, demonstrating the potential for creating complex and valuable molecules through biotransformation. polimi.it

Design and Synthesis of Derivatives with Tunable Reactivity

The chemical structure of this compound offers multiple sites for modification, allowing for the design and synthesis of derivatives with tailored reactivity and properties. The reactivity of the α,β-unsaturated ketone moiety is a key feature that can be modulated.

For example, the introduction of substituents on the phenyl ring can alter the electronic properties of the entire molecule. Electron-donating groups would be expected to increase the electron density of the aromatic ring and potentially influence the reactivity of the conjugated system. Conversely, electron-withdrawing groups would have the opposite effect.

The synthesis of various derivatives has been reported in the literature. For instance, the synthesis of 4,4-diphenyl-3-buten-2-one (B14743164) has been described, which involves the protection of a ketone as a ketal, a Grignard reaction, and subsequent deprotection and dehydration. acs.org The synthesis of 3-methyl-4-phenyl-3-buten-2-one (B155874) is another example, where the introduction of a methyl group at the C3 position can influence the steric and electronic environment around the double bond. google.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.